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Compound of Interest

Compound Name: dibenzo[b,f]azocin-6(5H)-one

CAS No.: 23112-88-1

Cat. No.: B3034813 Get Quote

Executive Summary
The synthesis of azocinones (eight-membered nitrogen-containing cyclic ketones) represents a

significant challenge in organic chemistry due to the "medium-ring gap." These structures are

disfavored by both enthalpy (transannular strain) and entropy (probability of chain-end

encounter). However, azocinone scaffolds are increasingly privileged in drug discovery, serving

as core structures in novel CNS agents and antitumor alkaloids (e.g., analogues of octalactin).

This Application Note details two robust, high-efficiency oxidative annulation protocols that

overcome these thermodynamic barriers. Unlike traditional stepwise ring-closing metathesis

(RCM), these "one-pot" methods utilize oxidative radical cascades to forge the eight-membered

ring rapidly from stable precursors.

Key Protocols Covered:

Copper-Catalyzed Oxidative Annulation: For the synthesis of benzo[b][1,5]diazocin-6-ones

from indoles.[1]

Hypervalent Iodine-Mediated Oxidative Expansion: For the synthesis of benzo[b]azocin-2-

ones via aryl amination.

Protocol A: Copper-Catalyzed Oxidative Annulation
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Target Scaffold: Benzo[b][1,5]diazocin-6(5H)-ones (BDCOs)[1]

Rationale & Mechanism
This protocol utilizes a copper-catalyzed oxidative cascade to convert 2-aryl-1H-indoles and

1,1-enediamines into eight-membered BDCOs. The reaction is driven by a radical oxidative

cleavage of the indole C2-C3 bond, followed by ring expansion. This method is superior to

traditional condensation because it introduces high regioselectivity and tolerates diverse

functional groups.

Mechanism Overview: The reaction proceeds via the formation of an imine intermediate

generated by the oxidative coupling of the indole and enediamine. A subsequent intramolecular

radical cyclization and ring-expansion sequence (involving the cleavage of the indole double

bond) yields the final 8-membered lactam.

Experimental Workflow
Reagents:

Substrate A: 2-Aryl-1H-indole (0.5 mmol)

Substrate B: 1,1-Enediamine (0.6 mmol)

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

Oxidant: Di-tert-butyl peroxide (DTBP) (2.0 equiv.)

Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (9.5 mg,

0.05 mmol) and the 2-aryl-1H-indole derivative (0.5 mmol).

Addition: Add anhydrous Toluene (3.0 mL) followed by the 1,1-enediamine (0.6 mmol) and

DTBP (184 µL, 1.0 mmol) under an argon atmosphere.
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Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12–

16 hours.

Critical Note: The reaction color typically shifts from pale yellow to dark brown, indicating

the formation of radical intermediates.

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL)

and wash with saturated NaHCO₃ solution (2 x 10 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the residue via flash column chromatography (Silica gel,

Hexane/EtOAc gradient) to afford the target azocinone.

Optimization Data (Solvent & Oxidant Screening)
Entry

Oxidant
(Equiv)

Solvent Temp (°C) Yield (%)

1 TBHP (2.0) Toluene 110 35

2 DTBP (2.0) DCE 80 42

3 DTBP (2.0) DMF 110 Trace

4 DTBP (2.0) Toluene 110 82

5 Air (1 atm) Toluene 110 0

Data adapted from chemical communications literature [1].

Mechanistic Pathway Visualization
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Figure 1: Radical-mediated oxidative annulation pathway for diazocinone synthesis.

Protocol B: Hypervalent Iodine-Mediated Oxidative
Ring Expansion
Target Scaffold: Benzo[b]azocin-2-ones

Rationale & Mechanism
For researchers targeting the mono-nitrogen benzo[b]azocinone scaffold, we recommend the

oxidative ring expansion of

-(iodophenyl)-

-oxoesters. This metal-free protocol utilizes Phenyliodine(III) bis(trifluoroacetate) (PIFA) to
induce an oxidative ipso-substitution.

Why this works: The reaction leverages the high leaving group ability of the hypervalent iodine

species to drive the migration of a carbon-carbon bond, effectively expanding a pre-

functionalized ring or chain into the thermodynamically challenging 8-membered lactam.

Experimental Workflow
Reagents:

Substrate:
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-(2-iodophenyl)-

-keto ester derivative (0.3 mmol)

Oxidant: PIFA (1.2 equiv.)

Solvent: 2,2,2-Trifluoroethanol (TFE) (Crucial for stabilizing cation intermediates)

Step-by-Step Protocol:

Preparation: Dissolve the

-keto ester substrate (0.3 mmol) in TFE (3 mL) in a round-bottom flask.

Oxidation: Add PIFA (155 mg, 0.36 mmol) in one portion at 0 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC for the disappearance of the starting iodide.

Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess oxidant.

Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with

brine.

Isolation: Evaporate solvents. The crude product often requires minimal purification, but can

be recrystallized from Et₂O/Hexane.

Application Scientist Insights: Troubleshooting &
Tips
Controlling the Oxidant (DTBP)
In Protocol A, Di-tert-butyl peroxide (DTBP) acts as both the oxidant and the radical initiator.

Safety: DTBP is volatile and forms explosive vapors. Always use a blast shield when heating

to 110 °C in a sealed vessel.

Stoichiometry: Do not reduce DTBP below 2.0 equivalents. The second equivalent is often

consumed in re-oxidizing the Cu(I) species to the active Cu(II)/Cu(III) cycle.
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Solvent Effects in Ring Expansion
In Protocol B, the use of Trifluoroethanol (TFE) is non-negotiable.

Effect: TFE is a highly ionizing, non-nucleophilic solvent. It stabilizes the radical-cation or

phenonium ion intermediates essential for the 1,2-migration (ring expansion). Substituting

TFE with THF or DCM typically leads to simple alpha-hydroxylation rather than ring

expansion.

Regioselectivity
Protocol A: The regioselectivity is dictated by the 2-aryl substituent on the indole. Electron-

rich aryl groups facilitate the initial oxidative coupling.

Protocol B: Regioselectivity is inherent to the substrate design (the position of the iodine

atom determines the migration point).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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